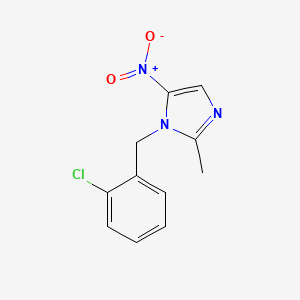

![molecular formula C16H10Cl3N3S B5759488 2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)

2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of "2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone" involves condensation reactions between appropriate hydrazines and aldehydes. Such reactions are typically facilitated by acidic or basic conditions and can be optimized for yield and purity through various organic synthesis techniques. For example, the synthesis of similar hydrazone compounds has been reported through the reaction of 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde, indicating a general method for the synthesis of hydrazones involving equimolar quantities of an aldehyde and a hydrazide in a suitable solvent like methanol (Yang, 2011).

Molecular Structure Analysis Hydrazone compounds exhibit diverse molecular conformations and crystal structures, significantly influenced by their functional groups and intramolecular interactions. The crystal structure of a closely related hydrazone compound reveals a nearly planar molecular configuration except for certain moieties, showcasing the potential for varied molecular geometries within this class of compounds. These structures are often stabilized through hydrogen bonding and π-π stacking interactions, underscoring the importance of these forces in determining the crystal packing and overall molecular conformation (Tian Da-ting et al., 2013).

Chemical Reactions and Properties Hydrazones are versatile intermediates in organic synthesis, participating in various chemical reactions. They can undergo nucleophilic addition reactions, cyclization, and serve as precursors for the synthesis of heterocyclic compounds. The chemical reactivity of hydrazones is often dictated by the nature of the substituents on the hydrazone moiety and the aldehyde component, leading to a wide range of chemical transformations and applications in the synthesis of biologically active molecules (Zheng Li et al., 2008).

Physical Properties Analysis The physical properties of hydrazone compounds, such as melting point, solubility, and crystal structure, can vary widely depending on their specific substituents and molecular configuration. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its application in chemical synthesis and material science. For instance, the solubility in various solvents and melting point range can provide insights into the compound's purity and stability (Desuo Yang, 2011).

Chemical Properties Analysis Hydrazones display a range of chemical properties, including redox behavior, coordination to metals, and formation of hydrogen bonds, which can be exploited in catalysis, sensor development, and as ligands in coordination chemistry. The specific chemical properties are influenced by the electronic effects of substituents on the hydrazone and aldehyde groups, which can alter the compound's reactivity and interaction with other molecules (Kuodis et al., 2007).

Safety and Hazards

2,4-Dichlorobenzaldehyde is classified as a skin corrosive and eye damage hazard (H314) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid breathing dust or mist, release to the environment, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3S/c17-12-4-1-10(2-5-12)15-9-23-16(21-15)22-20-8-11-3-6-13(18)7-14(11)19/h1-9H,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCPVQKYKQFHQX-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-chlorophenyl)acetyl]amino}isophthalic acid](/img/structure/B5759409.png)

![{3-chloro-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5759418.png)

![N-[3-(acetylamino)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5759431.png)

![2-(3,5-dimethylphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5759433.png)

![ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5759437.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5759451.png)

![1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5759469.png)

![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5759495.png)

![2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5759514.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5759519.png)